molecular formula C12H9ClN4 B15055414 2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine

2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Cat. No.: B15055414
M. Wt: 244.68 g/mol
InChI Key: XMTCBIDWYKSFJF-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . The structure of this compound includes a triazole ring fused to a pyridine ring, with a chlorophenyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free, additive-free, and eco-friendly, making it a sustainable option for synthesizing triazolopyridines . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted triazolopyridines.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets. It acts as an inhibitor of various enzymes, including kinases, by binding to their active sites and preventing their normal function . This inhibition can disrupt cell signaling pathways, leading to therapeutic effects in conditions such as cancer and inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chlorophenyl group enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine

InChI

InChI=1S/C12H9ClN4/c13-10-4-2-1-3-9(10)12-15-11-7-8(14)5-6-17(11)16-12/h1-7H,14H2

InChI Key

XMTCBIDWYKSFJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=CC(=CC3=N2)N)Cl

Origin of Product

United States

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